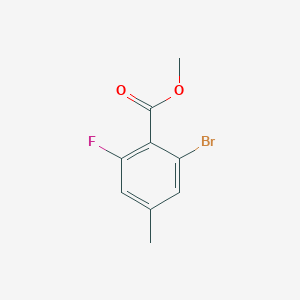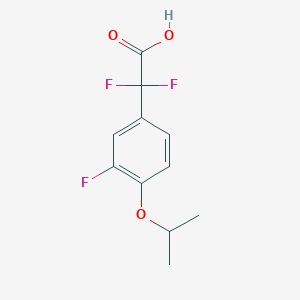![molecular formula C8H16N2O2 B1475159 2-氨基-1-[3-(羟甲基)吡咯烷-1-基]丙-1-酮 CAS No. 1565311-70-7](/img/structure/B1475159.png)
2-氨基-1-[3-(羟甲基)吡咯烷-1-基]丙-1-酮
描述
The compound “2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is an organic compound containing an amino group (-NH2), a pyrrolidine ring (a five-membered ring with one nitrogen atom), and a hydroxymethyl group (-CH2OH). The presence of these functional groups suggests that this compound might exhibit properties common to amines, alcohols, and cyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would include a pyrrolidine ring, an amino group, and a hydroxymethyl group attached to a propanone backbone. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound contains several functional groups (amino, hydroxymethyl, and carbonyl) that could potentially undergo various chemical reactions. The amino group might participate in acid-base reactions, the hydroxymethyl group in oxidation-reduction reactions, and the carbonyl group in nucleophilic addition reactions .科学研究应用
酶促合成
该化合物用于合成 API (2R,3S)-2-氨基-3-羟基-3-(吡啶-4-基)-1-(吡咯烷-1-基)丙-1-酮,一种开发中的候选药物。d-苏氨酸醛缩酶催化 β-羟基-α-氨基酸的合成,该氨基酸是生产该化合物的关键中间体。合成过程涉及用于酶生产的重组大肠杆菌发酵工艺,并且通过添加二价阳离子来增强酶的稳定性。合成过程的特点是对映和非对映选择性高,有助于高产率和易于分离 (Goldberg 等人,2015)。
配体合成和配位化学
该化合物的衍生物用于不对称 N 封端的三角胺的合成,该胺进一步用于与醛和金属离子的缩合反应,生成单核和双核配合物。该研究探讨了臂长以及这些配合物形成中的分子间和分子内相互作用的影响,突出了源自这些胺的配体的配位化学 (Keypour 等人,2015)。
生物活性与合成化学
2-氨基-1-[3-(羟甲基)吡咯烷-1-基]丙-1-酮衍生物在各种研究背景中进行探索,包括合成吡咯烷-2-酮,这是一类非芳香杂环化合物,由于其在引入取代基以获得具有改善生物活性的新药分子的多功能性,在药学和医学中具有应用 (Rubtsova 等人,2020)。吡咯衍生物具有在许多生物分子中发现的基本结构,它们通过涉及胺和含羰基化合物的缩合反应合成。这些衍生物的应用范围很广,从溶剂到药品 (Anderson & Liu,2000)。
糖苷酶抑制
该化合物的衍生物被合成并评估为潜在的糖苷酶抑制剂,表明对 β-半乳糖苷酶具有中等抑制活性。合成涉及从反式-4-羟基-L-脯氨酸出发,并采用束缚氨基羟基化反应或分子内和分子间环氧化合物开环策略 (Curtis 等人,2007)。
安全和危害
未来方向
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents . The hydroxymethyl group may also participate in hydrogen bonding, further affecting the compound’s interaction with biomolecules.
Cellular Effects
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, compounds containing pyrrolidine rings have been reported to modulate the activity of specific signaling pathways, potentially leading to changes in gene expression and metabolic flux . The hydroxymethyl group may also play a role in these effects by facilitating interactions with cellular receptors and enzymes.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its pyrrolidine ring and hydroxymethyl group. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways . The stereochemistry of the pyrrolidine ring is particularly important, as different stereoisomers can exhibit distinct binding modes and biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the pyrrolidine ring can undergo pseudorotation, which may affect the compound’s stability and interactions with biomolecules . Additionally, the hydroxymethyl group may be susceptible to oxidation or other chemical modifications, further impacting the compound’s activity over time.
Dosage Effects in Animal Models
The effects of 2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it may cause toxic or adverse effects, such as enzyme inhibition or disruption of metabolic processes . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one is involved in several metabolic pathways. The compound can be metabolized by enzymes that interact with its pyrrolidine ring and hydroxymethyl group. These interactions can lead to the formation of various metabolites, which may have distinct biological activities . The compound’s effects on metabolic flux and metabolite levels are also important considerations in understanding its overall biochemical impact.
Transport and Distribution
The transport and distribution of 2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The pyrrolidine ring and hydroxymethyl group can facilitate the compound’s uptake and localization within specific cellular compartments . These interactions may also affect the compound’s accumulation and distribution, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of 2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function . The pyrrolidine ring and hydroxymethyl group play crucial roles in these localization processes, influencing the compound’s activity and function within different cellular environments.
属性
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6(9)8(12)10-3-2-7(4-10)5-11/h6-7,11H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIIXBLANGGRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)




![2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1475086.png)
![7-Chloro-5-(methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475088.png)


![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1475092.png)

![5-Mercapto-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1475094.png)
![5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475096.png)

